

# SGC-CBP30 concentration response curve establishment

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**Compound Focus:** Sgc-cbp30

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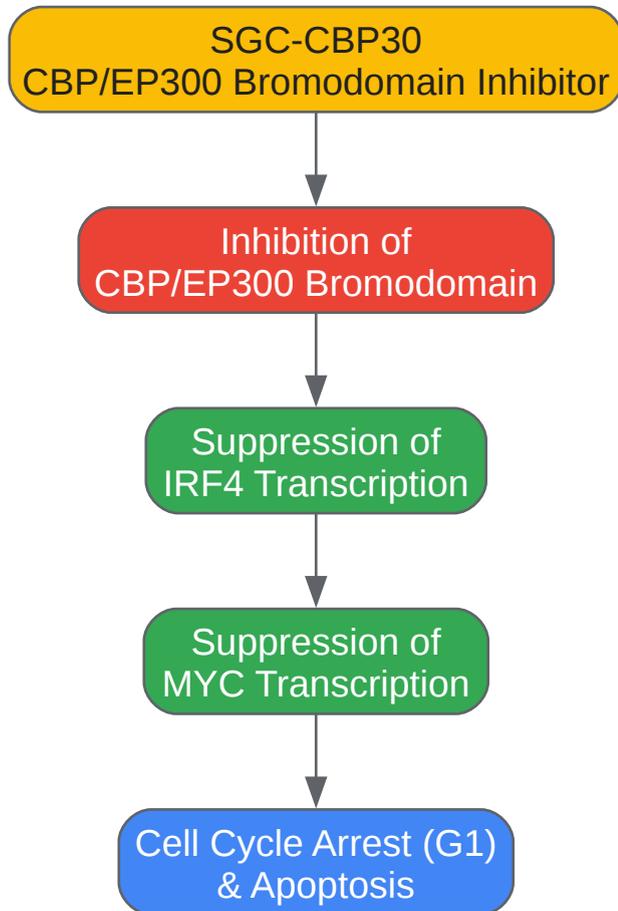
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## SGC-CBP30 Overview & Mechanism of Action

**SGC-CBP30** is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional coactivators **CREB-binding protein (CBP)** and **E1A-binding protein p300 (EP300)** [1] [2]. Its primary mechanism involves disrupting the interaction between these bromodomains and acetylated histones, leading to altered gene expression [1].

The diagram below illustrates the established signaling pathway through which **SGC-CBP30** exerts its effects in sensitive Multiple Myeloma cells.

SGC-CBP30 Inhibits IRF4 and MYC in Multiple Myeloma



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## Experimentally-Derived Concentration & Activity Data

The table below summarizes key quantitative data from published studies to guide your experimental design.

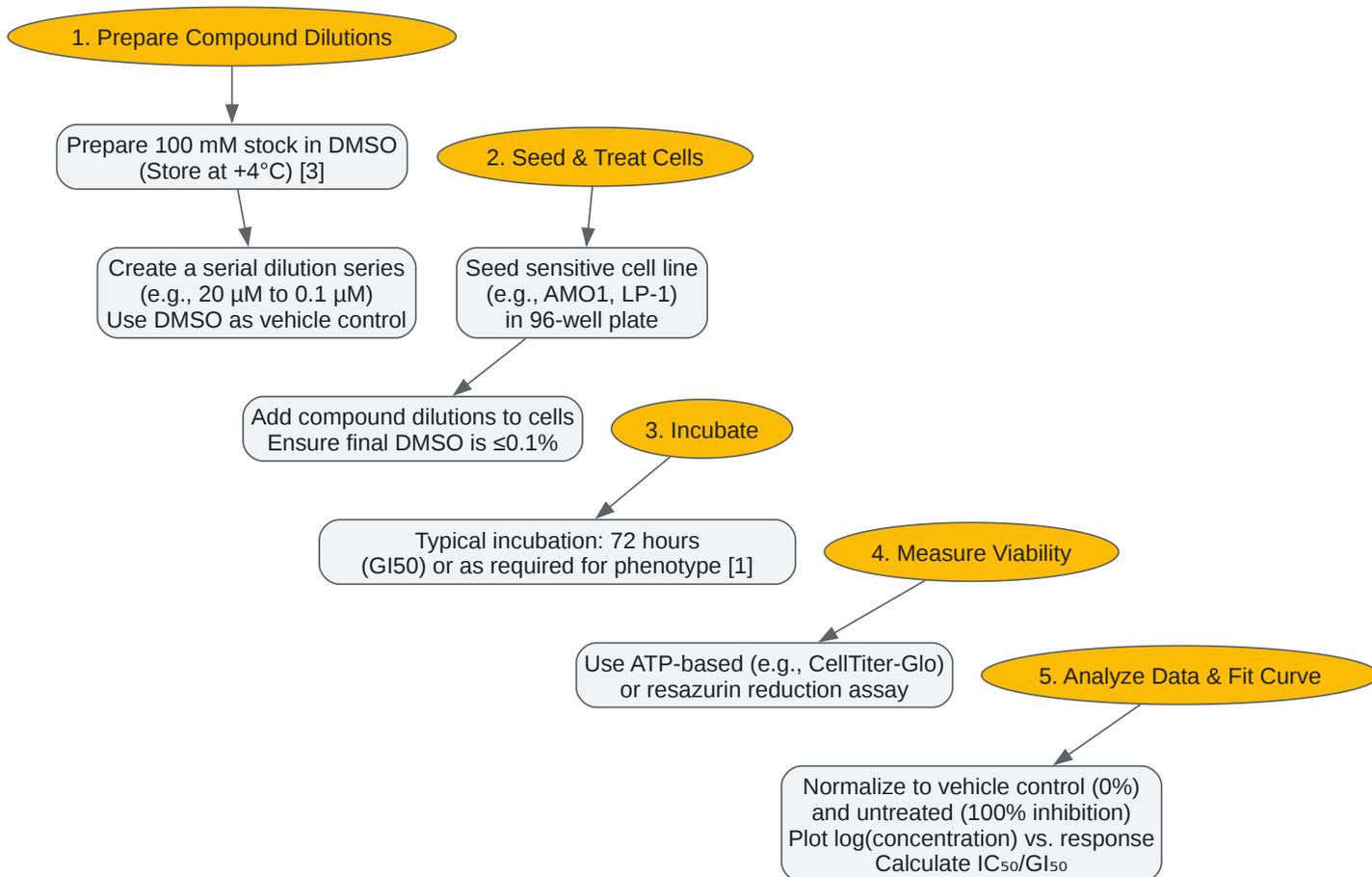
Cell Line / System	Assay Type	Reported Activity (IC <sub>50</sub> /EC <sub>50</sub> )	Incubation Time	Key Readout	Source (PMID)
In vitro (Cell-free)	Biochemical	IC <sub>50</sub> = 21 nM (CBP), 38 nM (EP300) [3]	N/A	Target Binding	N/A

Cell Line / System	Assay Type	Reported Activity (IC <sub>50</sub> /EC <sub>50</sub> )	Incubation Time	Key Readout	Source (PMID)
HEK293	NanoBRET	EC <sub>50</sub> = 0.28 μM [1]	Overnight	Inhibition of CBP-H3.3 binding [1]	27682507
AMO1 (Multiple Myeloma)	Functional (Quantigene)	EC <sub>50</sub> = 2.7 μM [3]	6 hours	Reduction in MYC expression [3]	27190605
LP-1 (Multiple Myeloma)	Cell Cycle Analysis	GI <sub>50</sub> ~1-3 μM [1]	16-24 hours	G1 Phase Arrest [1]	26572217
RKO	Reporter Gene	IC <sub>50</sub> = 1.5 μM [3]	24 hours + 16h Dox	Inhibition of p53-induced reporter [3]	26572217
Primary Human Th17 Cells	Cytokine Secretion	Effective at ~1-2 μM [4]	72 hours	Suppression of IL-17A secretion [4]	26261308

## General Protocol for a Concentration-Response Curve

Based on the literature, here is a recommended workflow for a cell-based viability or proliferation assay.

SGC-CBP30 Concentration-Response Curve Workflow



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### Detailed Methodology:

- Compound Preparation:**

- **Stock Solution: SGC-CBP30** is highly soluble in DMSO. Prepare a 100 mM stock solution by dissolving the compound in pure, fresh DMSO to avoid moisture absorption, which can affect solubility [3]. Aliquot and store at **+4°C**.
  - **Intermediate Dilutions:** Create a serial dilution of the compound in DMSO, typically at 1000x the final desired concentration. This ensures the final DMSO concentration in cell culture is **≤0.1%**, a level that is not cytotoxic.
  - **Working Concentrations:** Based on the data in the table above, a good starting range for a 10-point concentration-response curve is from **20 µM down to 10 nM**. Include a vehicle control (0.1% DMSO) and a positive control for cell death if available.
- **Cell Seeding & Treatment:**
    - Seed an appropriate number of cells (e.g., a commonly used Multiple Myeloma line like AMO1 or LP-1) in a 96-well plate to reach 20-40% confluency at the time of treatment.
    - Add 1 µL of each 1000x DMSO stock dilution directly to 1 mL of cell culture medium per well, mixing gently.
  - **Incubation & Assay:**
    - Incubate cells for the desired period. For a standard viability GI<sub>50</sub>, **72 hours** is typical. Shorter incubations (e.g., 6-24 hours) are used for measuring direct transcriptional effects like MYC or IRF4 downregulation [3] [1].
    - Measure cell viability using a robust method like an ATP-based luminescence assay (e.g., CellTiter-Glo), following the manufacturer's protocol.

## Troubleshooting Common Issues

### FAQ 1: My curve shows high background or no effect even at high concentrations.

- **Cause:** The cell line used may be intrinsically resistant to CBP/EP300 bromodomain inhibition.
- **Solution:** Use a sensitive cell line as a positive control for your experiments (e.g., AMO1, LP-1, JJN3 multiple myeloma cells) [1]. Verify the activity of your stock solution in a biochemical binding assay if possible.

### FAQ 2: The solvent control (DMSO) appears toxic to my cells.

- **Cause:** The final concentration of DMSO is too high, or the DMSO used is old or contaminated.
- **Solution:** Ensure the final DMSO concentration does not exceed **0.1%**. Always use fresh, high-quality DMSO [3].

**FAQ 3: The IC<sub>50</sub> value from my viability assay doesn't match published data.**

- **Cause:** Differences in assay conditions, such as cell passage number, seeding density, incubation time, and the type of readout (viability vs. functional effect), can lead to variation.
- **Solution:** Carefully replicate the conditions from the literature as closely as possible. Remember that the GI<sub>50</sub> for proliferation (~1-3 μM) is different from the EC<sub>50</sub> for immediate target engagement (~0.3 μM) or for downstream transcriptional effects (~2-3 μM) [3] [1].

**Important Note on Specificity:** The effects described are on-target at concentrations ≤2.5 μM for **SGC-CBP30**. At higher concentrations (e.g., >5 μM), off-target effects, particularly on BET bromodomains, may occur and confound your results [1].

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